5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether
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Overview
Description
The compound “5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether” is a complex organic molecule that contains a quinoline ring, a pyridine ring, and a methoxy group. Quinoline and pyridine are both aromatic heterocyclic compounds, with quinoline being a larger structure that incorporates a benzene ring . The methoxy group (-OCH3) is a common substituent in organic chemistry, known for its electron-donating properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The methoxy group might introduce some steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing quinoline and pyridine rings are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents .Scientific Research Applications
Regioselective Lithiation
- Remarkable Effect of Water in Regioselective Lithiation : A study highlighted the lithiation process of a related quinoline derivative, demonstrating the impact of water in achieving regioselectivity at low temperatures. This research could inform methods for modifying similar compounds like "5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether" for various applications (Moro-oka et al., 2000).
Spin Interaction Studies
- Spin Interaction in Octahedral Zinc Complexes : This study explored the spin interaction within zinc complexes of Schiff and Mannich bases, which include methoxy and pyridinyl moieties. Understanding such interactions provides valuable insights into the design of metal-organic frameworks and coordination complexes for various applications (Orio et al., 2010).
Synthetic Methodologies
- 1,3-Methoxy Rearrangement for Synthesis of p-Quinol Ethers : This research demonstrates the efficiency of 1,3-methoxy migration catalyzed by Lewis acids for converting related compounds into p-quinol ethers, showcasing a potential synthetic route that could be applicable to "this compound" derivatives (Yang & Liao, 2007).
Optical and Electronic Properties
- Synthesis and Optical Properties of Aluminum and Zinc Quinolates : This study involved the synthesis of aluminum and zinc complexes with quinolinol derivatives to investigate their thermal, thermomechanical, and optical properties. Such research could offer insights into the materials science applications of quinoline derivatives, including "this compound" (Barberis & Mikroyannidis, 2006).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Quinoxaline Derivatives : Research on quinoxaline derivatives replacing the chlorine at C-2 with an ether linkage suggests a method for creating compounds with optimized antimicrobial activity. This approach may be relevant for developing antimicrobial agents based on "this compound" (Singh et al., 2010).
Mechanism of Action
Target of Action
The compound contains a quinoline ring, which is a common structural motif in many pharmaceuticals. Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Quinoline derivatives are known to be involved in a variety of biochemical pathways, including those related to inflammation, cancer, and infectious diseases .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,8-dimethoxy-2-pyridin-3-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-7-8-15(20-2)16-12(14)5-6-13(18-16)11-4-3-9-17-10-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMITYMOOBRSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666139 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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